molecular formula C6H7ClF3N3O B15327427 4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-3-amine

4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-3-amine

Cat. No.: B15327427
M. Wt: 229.59 g/mol
InChI Key: FFMZCAWRQDLXJW-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and an ethyl chain attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Ethylation: The ethyl chain can be attached through alkylation reactions using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene: Similar in structure but with a benzene ring instead of a pyrazole ring.

    Thiazoles: Another class of heterocyclic compounds with diverse biological activities.

Uniqueness

4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-3-amine is unique due to the combination of its chloro, trifluoromethoxy, and ethyl groups attached to a pyrazole ring. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C6H7ClF3N3O

Molecular Weight

229.59 g/mol

IUPAC Name

4-chloro-1-[2-(trifluoromethoxy)ethyl]pyrazol-3-amine

InChI

InChI=1S/C6H7ClF3N3O/c7-4-3-13(12-5(4)11)1-2-14-6(8,9)10/h3H,1-2H2,(H2,11,12)

InChI Key

FFMZCAWRQDLXJW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCOC(F)(F)F)N)Cl

Origin of Product

United States

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